Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenoxy group, and a phenyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Backbone: The initial step involves the formation of the nicotinate backbone through a condensation reaction between ethyl nicotinate and a suitable aldehyde or ketone.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction, where a methoxyphenol derivative reacts with the nicotinate backbone in the presence of a strong base.
Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano derivatives or other substituted products.
Scientific Research Applications
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylpyridine-3-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-3-27-22(25)17-13-16(14-23)21(24-20(17)15-9-5-4-6-10-15)28-19-12-8-7-11-18(19)26-2/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQMFCKSSOUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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